レディパスビル アセトン
説明
科学的研究の応用
GS-5885 acetone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the inhibition of viral proteins . In biology, it helps in understanding the mechanisms of viral replication and the development of antiviral therapies . In medicine, GS-5885 acetone is a key component of the drug Harvoni, which is used to treat chronic hepatitis C virus infection . Its industrial applications include the large-scale production of antiviral drugs and the development of new therapeutic agents .
作用機序
生化学分析
Biochemical Properties
Ledipasvir acetone is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions . It is effective against genotypes 1a, 1b, 4a, and 5a and with a lesser activity against genotypes 2a and 3a of HCV .
Cellular Effects
Ledipasvir acetone exerts its effects on various types of cells infected with HCV. It influences cell function by preventing the hyperphosphorylation of NS5A, which is required for viral protein production . This results in the inhibition of viral RNA replication and assembly of HCV virions .
Molecular Mechanism
It is postulated to prevent hyperphosphorylation of NS5A, which is required for viral protein production . This inhibition disrupts the lifecycle of the virus, preventing it from replicating and spreading .
Temporal Effects in Laboratory Settings
It has been observed that Ledipasvir acetone exhibits high antiviral potency and a long pharmacokinetic half-life .
Metabolic Pathways
In vitro, no detectable metabolism of Ledipasvir was observed by human CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .
準備方法
GS-5885アセトンの合成には、中間体の調製と最終的なカップリング反応を含むいくつかの段階が含まれます。 合成経路の1つは、tert-ブチル2-(6-ブロモ-1H-ベンゾ[d]イミダゾール-2-イル)ピロリジン-1-カルボキシレートを中間体として使用することを含みます . この中間体は、マイクロ波加熱やクロマトグラフィーなどのさまざまな反応条件にかけられ、最終生成物が得られます . GS-5885アセトンの工業的生産方法は、高収率と高純度が得られるように最適化されており、化合物の研究および治療上の用途における有効性と安全性を確保しています .
化学反応の分析
GS-5885アセトンは、置換反応やカップリング反応など、いくつかの種類の化学反応を起こします。 これらの反応に使用される一般的な試薬には、ビス(ピナコラート)ジボロンと[1,1’-ビス(ジフェニルホスフィノ)フェロセン]ジクロロパラジウム(II)などがあります . これらの反応から生成される主な生成物は、最終化合物を得るためにさらに処理される中間体です . 化合物の安定性と反応性は、抗ウイルス薬としての有効性にとって重要です .
科学研究への応用
GS-5885アセトンは、化学、生物学、医学、および産業の分野で幅広い科学研究への応用があります。 化学では、ウイルスタンパク質の阻害を研究するための参照化合物として使用されます . 生物学では、ウイルス複製メカニズムと抗ウイルス療法の開発の理解に役立ちます . 医学では、GS-5885アセトンは、慢性C型肝炎ウイルス感染の治療に使用される薬剤ハーボニの主要な成分です . 工業的用途には、抗ウイルス薬の大規模生産と新しい治療薬の開発が含まれます .
類似化合物との比較
生物活性
Ledipasvir acetone, also known as GS-5885 (acetone), is a potent antiviral compound primarily utilized in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies, supported by data tables and research findings.
Ledipasvir functions as a direct-acting antiviral agent by inhibiting the HCV nonstructural protein 5A (NS5A). This protein plays a crucial role in the viral replication cycle, including viral assembly and secretion. By targeting NS5A, Ledipasvir effectively disrupts the life cycle of HCV, leading to reduced viral load in infected patients. The compound's mechanism involves preventing hyperphosphorylation of NS5A, which is essential for viral protein production .
Pharmacokinetics
The pharmacokinetics of Ledipasvir indicate rapid absorption, with peak plasma concentrations achieved approximately 4 to 4.5 hours post-administration. It is characterized by a high bioavailability rate and a long half-life, allowing for once-daily dosing in combination therapies .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | ~4-4.5 hours post-dose |
Half-life | Approximately 47 hours |
Bioavailability | High |
Clinical Efficacy
Ledipasvir is most commonly used in combination with sofosbuvir (LDV/SOF), which has become a standard treatment regimen for HCV. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this combination.
Case Studies
-
Real-World Effectiveness :
A study involving 4,365 patients treated with LDV/SOF reported an SVR rate of over 95%, indicating the regimen's effectiveness across various patient demographics and genotypes . -
Compassionate Use :
In cases where patients presented advanced disease states, compassionate use programs highlighted the safety and efficacy of LDV/SOF in achieving SVR even in those with prior treatment failures .
Resistance Profile
Research has identified specific mutations associated with resistance to Ledipasvir. In vitro studies have shown that signature mutants L31V and Y93H can emerge under selective pressure from Ledipasvir treatment. These mutations can potentially reduce the drug's efficacy against certain HCV genotypes .
Safety Profile
Toxicological assessments have been conducted in animal models to evaluate the safety of Ledipasvir. In repeated dose toxicity studies on rats and dogs, no significant target organ toxicity was observed at high doses, although minor effects such as changes in cholesterol levels were noted .
Key Toxicological Findings
Animal Model | Dose (mg/kg) | Observations |
---|---|---|
Rat | 100 | Minimal changes in cholesterol levels |
Dog | 30 | Decreased body weight; gavage-related deaths |
特性
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWYOHJVGOKNZ-NDANSHMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60F2N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1441674-54-9 | |
Record name | Ledipasvir acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEDIPASVIR ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。